molecular formula C11H10N2OS B14356427 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- CAS No. 91207-44-2

2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-

Cat. No.: B14356427
CAS No.: 91207-44-2
M. Wt: 218.28 g/mol
InChI Key: YSGRXAPALULSAI-UHFFFAOYSA-N
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Description

2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the process. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or nanoparticle-catalyzed synthesis. These methods aim to improve yield, purity, and selectivity while reducing reaction time and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways .

Properties

CAS No.

91207-44-2

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C11H10N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-8H,1H3

InChI Key

YSGRXAPALULSAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=NC=CS2

Origin of Product

United States

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